1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium
Overview
Description
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a dihydroimidazolium core, making it a valuable reagent in organic synthesis and catalysis.
Mechanism of Action
Target of Action
It is known to be an nhc (n-heterocyclic carbene) ligand . NHC ligands are known to bind with metal pre-catalysts to form complexes that show high catalytic activity .
Mode of Action
The mode of action of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium involves its interaction with metal pre-catalysts. As an NHC ligand, it binds with these pre-catalysts to form complexes . These complexes then exhibit high catalytic activity, facilitating various chemical reactions .
Result of Action
As a catalyst, it likely facilitates chemical reactions, leading to the formation of desired products at a faster rate .
Biochemical Analysis
Biochemical Properties
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to bind with metal pre-catalysts to form complexes that exhibit high catalytic activity . These interactions are essential for facilitating reactions such as regioselective cycloaddition of terminal acetylenes with azides, leading to 1,4-disubstituted triazoles . The compound’s ability to form stable complexes with metal ions makes it a valuable reagent in biochemical research.
Cellular Effects
The effects of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns . Additionally, its impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell function and viability.
Molecular Mechanism
At the molecular level, 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium exerts its effects through specific binding interactions with biomolecules. It acts as an N-heterocyclic carbene (NHC) ligand, binding to metal pre-catalysts and forming highly active catalytic complexes . These complexes can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with metal ions is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and function over extended periods.
Dosage Effects in Animal Models
The effects of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and applications.
Metabolic Pathways
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism, affecting processes such as energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The compound’s distribution within cells can affect its accumulation and activity, influencing its overall effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can impact its interactions with other biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium typically involves the reaction of 2,4,6-trimethylphenylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolium ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: 60-80°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding imidazolium salts.
Reduction: Can be reduced to form dihydroimidazolines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the imidazolium ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major Products
The major products formed from these reactions include various imidazolium salts, dihydroimidazolines, and substituted imidazolium derivatives.
Scientific Research Applications
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dicyclohexylimidazolium tetrafluoroborate
Uniqueness
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium is unique due to its specific substitution pattern on the phenyl rings, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in catalytic applications where high stability and reactivity are required .
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h9-13H,7-8H2,1-6H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONBKFIOUGPBTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3=C(C=C(C=C3C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370168 | |
Record name | 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245679-17-8 | |
Record name | 4,5-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-1H-imidazolium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245679-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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